molecular formula C18H19N3O4 B5484367 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5484367
M. Wt: 341.4 g/mol
InChI Key: QGSVVZZMVPHDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, also known as SPIRO, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. SPIRO is a spirocyclic compound that contains a diazaspiro[4.6]undecane core structure, which is a unique feature that makes it a promising candidate for drug design.

Mechanism of Action

The mechanism of action of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one are complex and depend on the specific target and pathway that it inhibits. For example, 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to inhibit HDACs, which are enzymes that regulate gene expression by modifying histones. By inhibiting HDACs, 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can alter gene expression patterns and potentially lead to changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is its unique spirocyclic structure, which makes it a promising candidate for drug design. 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been shown to exhibit a wide range of biological activities, which makes it a versatile tool for studying various disease pathways. However, one limitation of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is its complex synthesis, which can make it difficult to obtain in large quantities for lab experiments.

Future Directions

There are many potential future directions for research on 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. One area of interest is the development of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one-based drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another area of interest is the elucidation of the mechanism of action of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, which could lead to the identification of new targets and pathways for drug development. Additionally, the synthesis and characterization of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one analogs could lead to the discovery of new compounds with improved biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves a multi-step reaction sequence that includes the condensation of 5-phenyl-3-isoxazolecarboxylic acid with 1,2-diaminoethane to form the corresponding amide intermediate. The amide is then cyclized to form the spirocyclic core structure, which is further functionalized to introduce the carbonyl and oxa moieties. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and phosphodiesterases (PDEs), which are important targets for drug development.

properties

IUPAC Name

9-(5-phenyl-1,2-oxazole-3-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(14-11-15(25-20-14)13-5-2-1-3-6-13)21-9-4-7-18(8-10-21)12-19-17(23)24-18/h1-3,5-6,11H,4,7-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSVVZZMVPHDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C(=O)C3=NOC(=C3)C4=CC=CC=C4)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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